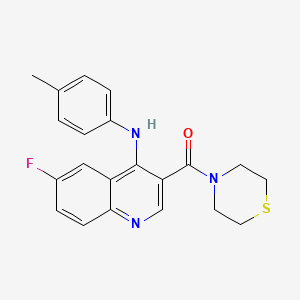

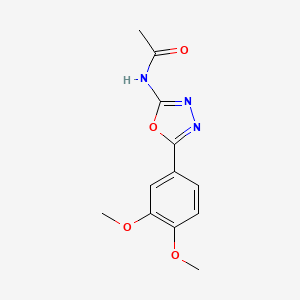

![molecular formula C13H8FNO2 B2566075 5-fluoro-3H-benzo[e]indole-2-carboxylic acid CAS No. 900640-37-1](/img/structure/B2566075.png)

5-fluoro-3H-benzo[e]indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-3H-benzo[e]indole-2-carboxylic acid is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is a derivative of indoles, which are a significant heterocyclic system in natural products and drugs .

Chemical Reactions Analysis

Indoles undergo various chemical reactions. For instance, they can be alkylated at the nitrogen atom, but due to the poor nucleophilicity of the nitrogen atom of indoles and the competing alkylation reaction at the C-3 position, the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents has been a great challenge .科学的研究の応用

Synthesis and Chemical Properties

The versatility of 5-fluoro-3H-benzo[e]indole-2-carboxylic acid in chemical synthesis is highlighted by its use in creating a wide array of fluoroindolecarboxylic acids. These compounds are prepared either directly from fluoroindoles, from chlorinated derivatives through hydrogen/metal permutation, or from bromo- or iodofluoroindoles by halogen/metal permutation, with the organometallic intermediate trapped with carbon dioxide. This process often requires the protection of the nitrogen atom on the five-membered ring with a trialkylsilyl group, illustrating the compound's reactivity and utility in synthesizing complex molecules with potential biological activity (Schlosser, Ginanneschi, & Leroux, 2006).

Pharmacological Research

In the field of pharmacological research, derivatives of this compound have been explored for their potential as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The investigation into indole-based C-3 pyridone derivatives led to the discovery of inhibitors with significant potency. These derivatives interact with the enzyme in a manner that forms a covalent bond with the cysteine-366 thiol, demonstrating the compound's potential as a backbone for developing highly selective and potent antiviral agents (Chen et al., 2012).

Photophysical Studies and Sensor Development

The photophysical properties of new fluorescent indole derivatives synthesized from this compound have been studied for their potential as fluorescent probes. These studies have shown that certain derivatives exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable candidates for sensor development, particularly for detecting fluoride ions. This specific application highlights the compound's role in the development of sensitive and selective sensors for environmental and biological monitoring (Pereira et al., 2010).

Catalytic Applications and Biological Activity

This compound derivatives have been synthesized using nickel ferrite nanoparticles as a catalyst, demonstrating the compound's utility in facilitating chemical reactions that lead to biologically active molecules. These derivatives were evaluated for their antioxidant and antimicrobial activities, showcasing the potential of this compound as a foundational structure in the development of new therapeutic agents with diverse biological activities (Rao et al., 2019).

作用機序

Target of Action

It is known that indole derivatives, which include 5-fluoro-3h-benzo[e]indole-2-carboxylic acid, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

5-fluoro-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYRCFYXAMRDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)

![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)

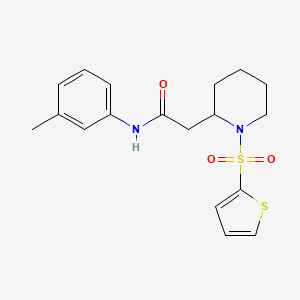

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)

![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)